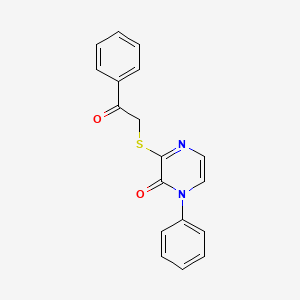
3-Phenacylsulfanyl-1-phenylpyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenacylsulfanyl-1-phenylpyrazin-2-one, also known as PSP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSP is a pyrazinone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is not fully understood. However, studies have shown that 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces apoptosis in cancer cells by activating the caspase cascade. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit various biochemical and physiological effects. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been found to exhibit antioxidant activity and to scavenge free radicals.
实验室实验的优点和局限性
One of the advantages of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its high yield synthesis method, which makes it easily accessible for researchers. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is also stable under various conditions, making it a suitable compound for long-term storage. However, one of the limitations of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
未来方向
For the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one include the development of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one-based anticancer drugs, the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's potential applications in the field of neurodegenerative diseases, and the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's mechanism of action.
合成方法
3-Phenacylsulfanyl-1-phenylpyrazin-2-one can be synthesized using different methods. One of the most common methods is the reaction of 3-chloro-1-phenylpyrazin-2-one with phenacylthiol in the presence of a base such as potassium carbonate. The reaction yields 3-Phenacylsulfanyl-1-phenylpyrazin-2-one as a yellow crystalline solid with a high yield.
科学研究应用
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is in the field of cancer research. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been studied for its potential applications in the field of neuroscience. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-phenacylsulfanyl-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16(14-7-3-1-4-8-14)13-23-17-18(22)20(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICOSDBWCVJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenacylsulfanyl-1-phenylpyrazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

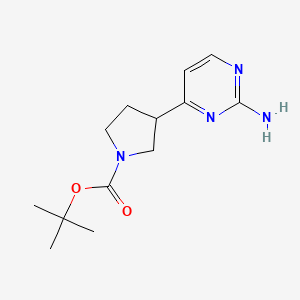
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)
![3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B2981196.png)
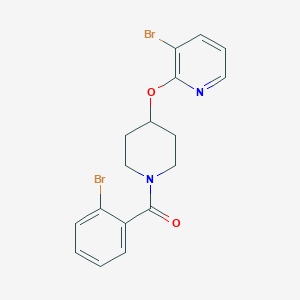
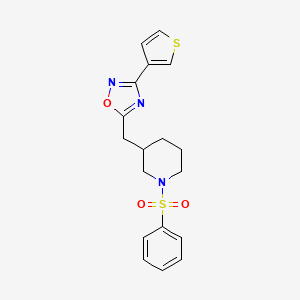
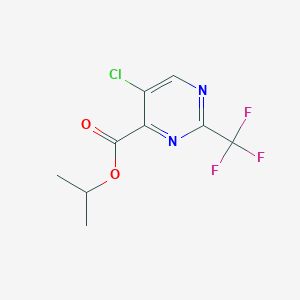
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)
![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981206.png)
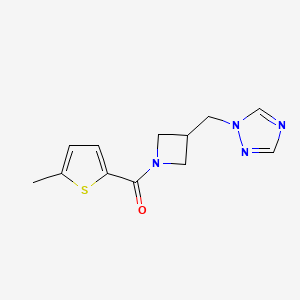
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2981211.png)
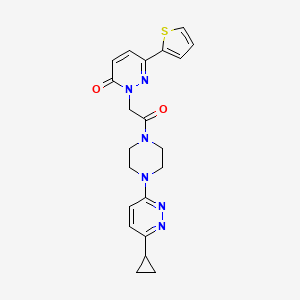
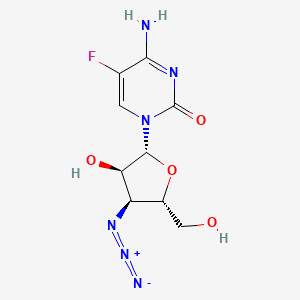

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)